N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide
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Overview
Description
N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidine core, a piperidine ring, and a tert-butyl group
Preparation Methods
The synthesis of N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiadiazolo-pyrimidine ring system.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Final Coupling: The final step involves coupling the thiadiazolo-pyrimidine core with the piperidine ring and tert-butyl group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Scientific Research Applications
N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to modulation of cellular processes. For example, it has been shown to induce β-arrestin recruitment in cells expressing certain receptors .
Comparison with Similar Compounds
N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic core and are known for their diverse biological activities.
Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.
Thiadiazole Derivatives: These compounds are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H32N6O2S |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H32N6O2S/c1-5-15-13-16(27)26-19(22-15)29-18(24-26)21-9-6-10-25-11-7-14(8-12-25)17(28)23-20(2,3)4/h13-14H,5-12H2,1-4H3,(H,21,24)(H,23,28) |
InChI Key |
JUYRBVWTTFJCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)SC(=N2)NCCCN3CCC(CC3)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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